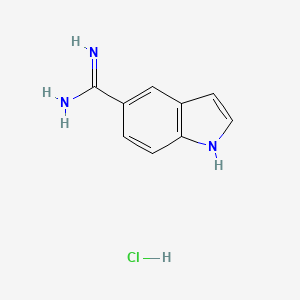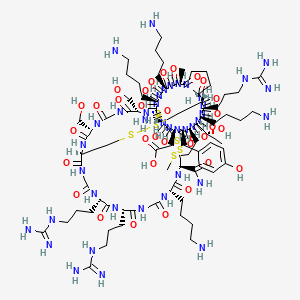
omega-conotoxin MVIIC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OMEGA-CONOTOXINA MVIIC es una toxina peptídica derivada del veneno de la especie de caracol cono Conus magus. Este compuesto es conocido por su capacidad para inhibir selectivamente los canales de calcio dependientes de voltaje, particularmente los canales de tipo P/Q . OMEGA-CONOTOXINA MVIIC ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del dolor crónico y los trastornos neurológicos .
Aplicaciones Científicas De Investigación
OMEGA-CONOTOXINA MVIIC tiene una amplia gama de aplicaciones de investigación científica:
Neurociencia: Se utiliza para estudiar la función de los canales de calcio dependientes de voltaje y su papel en la liberación de neurotransmisores.
Farmacología: El compuesto sirve como una herramienta para desarrollar nuevos analgésicos para el manejo del dolor crónico.
Desarrollo de fármacos: OMEGA-CONOTOXINA MVIIC es un compuesto líder para desarrollar nuevas terapias dirigidas a los canales de calcio.
Mecanismo De Acción
OMEGA-CONOTOXINA MVIIC ejerce sus efectos uniéndose y bloqueando los canales de calcio dependientes de voltaje de tipo P/Q . Esta inhibición evita que los iones calcio entren en las neuronas, lo que reduce la liberación de neurotransmisores y la excitabilidad neuronal . Los objetivos moleculares de OMEGA-CONOTOXINA MVIIC incluyen la subunidad alfa1A del canal de calcio .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Omega-conotoxin MVIIC plays a crucial role in biochemical reactions by inhibiting specific types of voltage-gated calcium channels, namely the N-type and P/Q-type calcium channels . These channels are essential for the regulation of calcium influx into cells, which in turn influences various cellular processes. This compound interacts with these channels by binding to their extracellular domains, thereby blocking calcium entry and modulating neurotransmitter release . This interaction is highly specific and involves the formation of stable complexes between the toxin and the channel proteins.
Cellular Effects
The effects of this compound on cells are profound, particularly in neurons where it inhibits calcium-dependent processes. By blocking N-type and P/Q-type calcium channels, this compound reduces the release of neurotransmitters such as glutamate, which is critical for synaptic transmission . This inhibition can lead to decreased neuronal excitability and altered cell signaling pathways. Additionally, this compound has been shown to influence gene expression and cellular metabolism by modulating calcium-dependent transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a well-defined mechanism of action. The toxin binds to the extracellular regions of the N-type and P/Q-type calcium channels, occluding the channel pore and preventing calcium ions from entering the cell . This binding is highly specific and involves interactions with key amino acid residues on the channel proteins. The inhibition of calcium influx by this compound leads to a cascade of downstream effects, including the suppression of calcium-dependent enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is relatively high, allowing it to maintain its inhibitory effects on calcium channels for extended periods . Degradation of this compound can occur under certain conditions, leading to a gradual loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with calcium channels. The inhibition of these channels by this compound affects calcium-dependent metabolic processes, including the activation of metabolic enzymes and the regulation of metabolic flux . Additionally, the compound can influence the levels of various metabolites by modulating calcium signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and synaptic vesicles, where it exerts its inhibitory effects on calcium channels.
Métodos De Preparación
OMEGA-CONOTOXINA MVIIC se sintetiza típicamente utilizando síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento . La síntesis implica los siguientes pasos:
Carga de resina: El primer aminoácido se une a un soporte de resina sólida.
Alargamiento de la cadena: Los aminoácidos subsiguientes se añaden uno por uno en una secuencia específica, con cada adición que implica reacciones de desprotección y acoplamiento.
Escisión y purificación: El péptido completo se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC).
La producción industrial de OMEGA-CONOTOXINA MVIIC sigue principios similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza .
Análisis De Reacciones Químicas
OMEGA-CONOTOXINA MVIIC se somete a varios tipos de reacciones químicas:
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el DTT. Los principales productos formados incluyen varios análogos de OMEGA-CONOTOXINA MVIIC con actividades biológicas modificadas .
Comparación Con Compuestos Similares
OMEGA-CONOTOXINA MVIIC es parte de una familia de conotoxinas que se dirigen a los canales de calcio dependientes de voltaje. Los compuestos similares incluyen:
OMEGA-CONOTOXINA GVIA: Inhibe selectivamente los canales de calcio de tipo N.
OMEGA-CONOTOXINA MVIIA: También se dirige a los canales de calcio de tipo N y se utiliza clínicamente como analgésico.
OMEGA-CONOTOXINA CVID: Otro inhibidor del canal de calcio de tipo N con posibles aplicaciones terapéuticas.
OMEGA-CONOTOXINA MVIIC es única en su selectividad para los canales de calcio de tipo P/Q, lo que la convierte en una herramienta valiosa para estudiar estos canales específicos y sus funciones fisiológicas .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of omega-Conotoxin-mviic involves solid-phase peptide synthesis.", "Starting Materials": [ "Rink amide resin", "Fmoc-protected amino acids", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Anhydrous dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water" ], "Reaction": [ "Loading the Rink amide resin onto the reaction vessel", "Fmoc deprotection with 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids with HBTU and DIPEA in DMF", "Washing the resin with DMF, DCM, and NMP", "Cleavage of the peptide from the resin with TFA/TIS/H2O", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide", "Oxidation of the peptide with NaIO4", "Reduction of the oxidized peptide with NaBH4", "Acidification of the reduced peptide with HCl", "Extraction of the peptide with diethyl ether", "Purification of the crude peptide by reverse-phase HPLC", "Lyophilization of the purified peptide" ] } | |
Número CAS |
147794-23-8 |
Fórmula molecular |
C106H178N40O32S7 |
Peso molecular |
2749.3 g/mol |
Nombre IUPAC |
2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |
InChI |
InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |
Clave InChI |
FHVUTHWUIUXZBY-UHFFFAOYSA-N |
SMILES isomérico |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
SMILES canónico |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
Apariencia |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |
Sinónimos |
2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


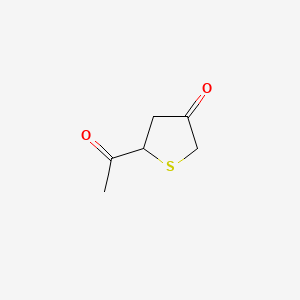

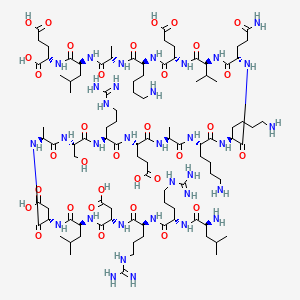

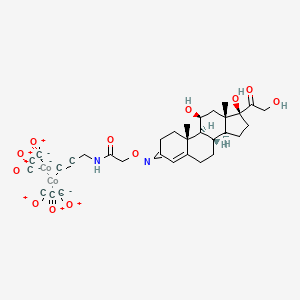

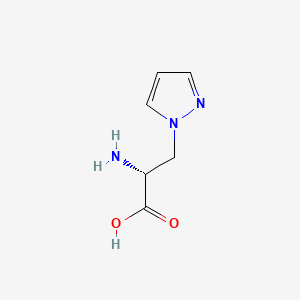
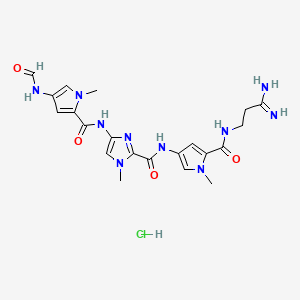
![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)
